Octacosane-d58 is a fully deuterated, long-chain (C28) alkane utilized primarily as a premium internal standard for quantitative mass spectrometry (GC-MS/LC-MS) and as a specialized matrix for neutron scattering and solid-state NMR [1]. With an isotopic purity typically ≥98 atom % D, it maintains the exact physical properties of its unlabeled counterpart—such as a melting point of 57–64 °C and high hydrophobicity—while providing a distinct mass shift (+58 Da) and a 'silent' proton profile [2]. These attributes make it highly sought after for environmental aerosol speciation, petrochemical profiling, and the encapsulation of air-sensitive organometallic reagents during advanced spectroscopic analysis[REFS-1, REFS-2].
Substituting Octacosane-d58 with unlabeled n-octacosane (CAS 630-02-4) or shorter deuterated alkanes (e.g., Tetracosane-d50) fundamentally compromises analytical integrity. In GC-MS applications, unlabeled octacosane cannot be distinguished from endogenous environmental or biological hydrocarbons, rendering isotope dilution mass spectrometry (IDMS) impossible [1]. Furthermore, using shorter deuterated chains fails to accurately mirror the extraction recovery and volatility profile of >C28 high-boiling-point analytes, leading to quantification errors during thermal desorption or solvent extraction [2]. In solid-state NMR, unlabeled waxes introduce overwhelming 1H background signals that obscure the target analyte, making perdeuteration indispensable for high-resolution structural studies[1].
When analyzing heavy ambient aerosols via high-temperature on-line GC, selecting the correct internal standard chain length is critical. Tetracosane-d50 (C24) exhibits an RSD of 8.4%, which underrepresents the volatility and thermal desorption losses of heavier >C28 analytes. In contrast, Octacosane-d58 (C28) yields an RSD of 16%, perfectly matching the recovery profile and physical behavior of the heavier hydrocarbon fraction [1].
| Evidence Dimension | Relative Standard Deviation (RSD) of Recovery |
| Target Compound Data | RSD = 16% (accurately tracking heavy >C28 alkane losses) |
| Comparator Or Baseline | Tetracosane-d50 (RSD = 8.4%) |
| Quantified Difference | Tetracosane-d50 underrepresents the volatility and thermal desorption losses of >C28 analytes, whereas Octacosane-d58 perfectly matches the heavier fraction. |
| Conditions | High-temperature valveless injection on-line GC for ambient aerosol sampling. |
Procurement of the exact C28 chain length is critical to accurately quantify extraction and thermal desorption losses of heavy environmental hydrocarbons.
For solid-state NMR (SSNMR) of air- and moisture-sensitive compounds, samples are often encapsulated in paraffin wax. Using unlabeled n-octacosane introduces massive aliphatic 1H signals that obscure the analyte. Octacosane-d58 (≥98 atom % D) provides a completely silent 1H background while maintaining the exact same thermal encapsulation properties (mp 57–64 °C), enabling high-resolution 1H SSNMR of the protected species [1].
| Evidence Dimension | 1H NMR Signal Interference |
| Target Compound Data | Silent 1H background (due to ≥98 atom % D perdeuteration) |
| Comparator Or Baseline | Unlabeled n-octacosane (Massive aliphatic 1H signals) |
| Quantified Difference | Elimination of obscuring matrix signals while maintaining identical thermal encapsulation properties. |
| Conditions | Encapsulation of air/moisture-sensitive samples in paraffin wax for Magic-Angle Spinning (MAS) 1H SSNMR. |
Selecting the perdeuterated form allows researchers to utilize the protective barrier properties of wax without sacrificing 1H NMR spectral resolution.
In the quantification of homologous alkane series (C16–C38) from complex matrices like biomass combustion aerosols, unlabeled octacosane is indistinguishable from endogenous analytes. Octacosane-d58 provides a +58 Da mass shift (m/z 453.12 vs 394.76), ensuring absolute baseline resolution in Selected Ion Monitoring (SIM) mode. This allows for precise correction of extraction efficiencies and instrument drift [1].
| Evidence Dimension | Analyte Mass-to-Charge (m/z) Shift |
| Target Compound Data | m/z 453.12 (+58 Da mass shift, ≥98 atom % D) |
| Comparator Or Baseline | Unlabeled n-octacosane (m/z 394.76) |
| Quantified Difference | Complete baseline resolution of the internal standard from endogenous C28 alkanes. |
| Conditions | GC-MS Selected Ion Monitoring (SIM) of biomass combustion aerosols. |
The +58 Da mass shift ensures absolute baseline resolution from native octacosane, enabling precise quantification irrespective of matrix complexity or extraction efficiency.
Octacosane-d58 is the preferred internal standard for GC-MS/LC-MS analysis of high-boiling-point environmental contaminants, such as PM2.5 aerosols and biomass combustion emissions, where it accurately corrects for extraction and thermal desorption losses of >C28 analytes [1].
Due to its silent proton profile and stable melting point (57–64 °C), Octacosane-d58 is used to encapsulate air- and moisture-sensitive materials (e.g., organolithium reagents, MXenes) for high-resolution 1H Magic-Angle Spinning (MAS) SSNMR [2].
In materials science, perdeuterated long-chain alkanes like Octacosane-d58 are incorporated into lipid bilayers and polymer blends to provide critical scattering contrast in small-angle neutron scattering and neutron reflectometry, allowing for the elucidation of complex interfacial structures [2].